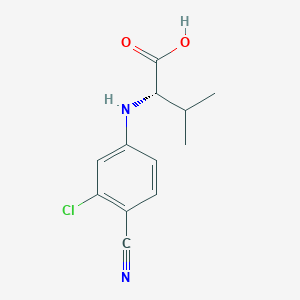

N-(3-chloro-4-cyanophenyl)valine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13ClN2O2 |

|---|---|

Molecular Weight |

252.69 g/mol |

IUPAC Name |

(2S)-2-(3-chloro-4-cyanoanilino)-3-methylbutanoic acid |

InChI |

InChI=1S/C12H13ClN2O2/c1-7(2)11(12(16)17)15-9-4-3-8(6-14)10(13)5-9/h3-5,7,11,15H,1-2H3,(H,16,17)/t11-/m0/s1 |

InChI Key |

GVAQHXNKGBAPGR-NSHDSACASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC1=CC(=C(C=C1)C#N)Cl |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=CC(=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of N 3 Chloro 4 Cyanophenyl Valine

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry) for Complex Structure Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound like N-(3-chloro-4-cyanophenyl)valine. Each technique provides unique information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show signals for the three protons on the substituted phenyl ring. Their splitting patterns (doublet, doublet of doublets) and coupling constants would confirm the 1,2,4-substitution pattern. The aliphatic region would contain signals for the valine moiety protons: the α-proton, the β-proton, and the diastereotopic γ-methyl protons, each with characteristic chemical shifts and multiplicities.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom, including the aromatic carbons, the nitrile carbon, the carboxyl carbon, and the aliphatic carbons of the valine side chain.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxyl (COOH) | 10.0 - 13.0 (broad s) | 173 - 176 | Chemical shift is concentration and solvent dependent. |

| Amine (N-H) | 5.0 - 7.0 (broad s) | N/A | Chemical shift and appearance vary with solvent and temperature. |

| Aromatic C-H (H-2) | ~7.8 (d) | ~134 | Ortho to the cyano group. |

| Aromatic C-H (H-5) | ~7.5 (d) | ~132 | Ortho to the chloro group. |

| Aromatic C-H (H-6) | ~7.6 (dd) | ~120 | Coupled to both H-2 and H-5. |

| Valine α-CH | ~4.2 (d) | ~58-60 | Coupled to the N-H proton. |

| Valine β-CH | ~2.2 (m) | ~30-32 | Septet of doublets, coupled to α-CH and γ-CH₃ protons. |

| Valine γ-CH₃ | ~1.0 (dd) | ~18-19 | Two distinct doublets due to diastereotopicity. |

| Aromatic C-Cl | N/A | ~128 | |

| Aromatic C-CN | N/A | ~108 | |

| Aromatic C-N | N/A | ~145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 |

| N-H (Amine) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Cyano (C≡N) | Stretching | 2220 - 2240 |

| Carbonyl (C=O) | Stretching | 1700 - 1725 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₂H₁₃ClN₂O₂), the high-resolution mass spectrum would confirm its elemental composition.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the molecule's mass. Due to the presence of chlorine, this would appear as a characteristic M⁺ and M+2 isotopic pattern with a ~3:1 intensity ratio.

Fragmentation: Common fragmentation pathways would likely include the loss of the carboxyl group (-COOH, 45 Da), the isopropyl group (-C₃H₇, 43 Da), and cleavage of the bond between the valine α-carbon and the nitrogen atom, leading to fragments corresponding to the valine moiety and the 3-chloro-4-cyanoaniline moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been reported, the technique would provide invaluable information.

A single-crystal X-ray diffraction experiment would determine:

Molecular Conformation: The exact bond lengths, bond angles, and torsion (dihedral) angles of the molecule in the solid state. This would reveal the preferred orientation of the 3-chloro-4-cyanophenyl ring relative to the valine backbone.

Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. For this molecule, strong intermolecular hydrogen bonds would be expected between the carboxylic acid group of one molecule and the amine or cyano group of a neighboring molecule. These interactions create higher-order structures, such as chains or sheets.

Stereochemistry: The absolute configuration of the chiral center (the α-carbon of the valine moiety) would be unequivocally confirmed.

Based on studies of similar N-aryl amino acids, it is likely that the crystal structure would feature a layered or bilayer arrangement, where the hydrophobic isopropyl and phenyl groups segregate from the hydrophilic carboxylic acid and amine groups that engage in hydrogen bonding networks acs.orgacs.org.

Conformational Preferences and Stereoisomeric Considerations

The structure of this compound is not static; it possesses conformational flexibility and inherent chirality.

Stereoisomeric Considerations

The α-carbon of the valine moiety is a stereocenter, meaning it is chiral. Consequently, this compound exists as a pair of enantiomers:

N-(3-chloro-4-cyanophenyl)-L-valine: Derived from the naturally occurring L-valine.

N-(3-chloro-4-cyanophenyl)-D-valine: Derived from the non-natural D-valine.

These two molecules are non-superimposable mirror images of each other and would have identical spectroscopic properties (NMR, IR, MS) in an achiral environment. However, they would rotate plane-polarized light in equal but opposite directions.

Conformational Preferences

The N—C(aryl) bond: Rotation around this bond determines the orientation of the phenyl ring relative to the valine backbone. Steric hindrance between the ortho-substituent on the ring and the valine's α-proton and side chain will likely favor a non-planar (twisted) conformation.

The N—Cα bond: Rotation around this bond influences the relative positions of the phenyl ring, the carboxyl group, and the isopropyl side chain.

Computational modeling would be required to determine the lowest energy conformers, but it is expected that the molecule would adopt a conformation that minimizes steric clash between the bulky isopropyl group and the substituted aromatic ring.

Molecular Interactions and Preclinical Receptor Pharmacology of N 3 Chloro 4 Cyanophenyl Valine Analogs

Molecular Target Identification and Binding Affinities

A thorough search for data on the binding profile of N-(3-chloro-4-cyanophenyl)valine has yielded no specific results. The interaction of this compound with key protein families remains uncharacterized in published scientific literature.

Interaction with Nuclear Receptor Superfamily Members (e.g., Androgen, Glucocorticoid Receptors)

There are no available studies that have assessed the binding affinity or functional activity of this compound with any members of the nuclear receptor superfamily, including the androgen receptor (AR) and glucocorticoid receptor (GR). While structurally related compounds containing a 3-chloro-4-cyanophenyl moiety have been investigated as ligands for the androgen receptor, no such data exists for the valine-conjugated molecule .

Modulation of Peptidases (e.g., Angiotensin-Converting Enzyme 2)

The potential for this compound to modulate the activity of peptidases, such as Angiotensin-Converting Enzyme 2 (ACE2), has not been explored in any publicly accessible research. There is no information regarding its inhibitory or enhancing effects on these enzymes.

Binding to G-Protein Coupled Receptors (e.g., Adenosine (B11128) Receptors)

No research has been published detailing the binding of this compound to any G-Protein Coupled Receptors (GPCRs), including the adenosine receptor subtypes. Its profile as a potential agonist, antagonist, or allosteric modulator at these ubiquitous signaling proteins is currently unknown.

Mechanisms of Biological Action at the Cellular Level (Preclinical Focus)

Consistent with the lack of molecular target identification, the cellular pharmacology of this compound remains uninvestigated.

Cellular Uptake and Intracellular Localization

There are no preclinical studies available that describe the mechanisms of cellular entry for this compound or its subsequent localization within subcellular compartments.

Impact on Signal Transduction Pathways

No data has been published on the effects of this compound on any intracellular signal transduction pathways. Consequently, its potential impact on cellular functions regulated by these pathways is entirely speculative.

No Direct Scientific Evidence Found for Membrane Interactions of this compound and Its Analogs

Despite a comprehensive search of available scientific literature, no specific studies detailing the membrane permeabilization and disruption properties of the chemical compound this compound or its direct analogs were identified. Consequently, the requested article section on "," with a focus on "Membrane Permeabilization and Disruption Studies," cannot be generated with the required detailed research findings and data tables.

General principles of membrane permeability suggest that the physicochemical properties of a molecule, such as its lipophilicity, size, and the presence of specific functional groups, play a crucial role. For instance, the "3-chloro-4-cyanophenyl" moiety of the requested compound imparts a degree of lipophilicity and polarity that would theoretically influence its interaction with the cell membrane. The valine component, being an amino acid, further adds to the complexity of its potential membrane transport mechanisms.

However, without specific experimental data from studies such as artificial membrane permeability assays (e.g., PAMPA), cell-based dye leakage assays, or electrophysiological measurements, any discussion on the membrane permeabilization and disruption capabilities of this compound would be purely speculative.

The absence of such data in the public domain prevents the creation of an accurate and scientifically sound article section as per the user's detailed outline. Further empirical research is required to elucidate the specific interactions of this compound and its analogs with cellular membranes.

Structure Activity Relationship Sar Studies and Rational Design for N 3 Chloro 4 Cyanophenyl Valine Derivatives

Elucidation of Key Pharmacophoric Features

The fundamental structure of N-(3-chloro-4-cyanophenyl)valine comprises several key pharmacophoric features that are crucial for its biological activity. These include the 3-chloro-4-cyanophenyl group, the amide linkage, and the valine side chain. The aromatic ring, substituted with an electron-withdrawing cyano group and a halogen, often engages in pivotal interactions within the binding pocket of a target protein. The amide bond serves as a rigidifying element and a hydrogen bond donor/acceptor. The isopropyl group of the valine residue provides a hydrophobic element that can occupy specific pockets within the receptor.

In a broader context of similar compounds, such as those targeting the androgen receptor, the N-(3-chloro-4-cyanophenyl) moiety is a well-established pharmacophore. It is recognized for its ability to occupy the ligand-binding pocket and interact with key amino acid residues. The development of related compounds, such as 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides, has shed light on the essential nature of this substituted phenyl ring for achieving high antagonistic activity. nih.gov

Influence of Halogen and Cyano Substituents on Biological Potency and Selectivity

The presence and positioning of the halogen and cyano groups on the phenyl ring are critical determinants of the biological potency and selectivity of this compound derivatives. The 3-chloro and 4-cyano substitution pattern is a recurring motif in a number of potent enzyme inhibitors and receptor antagonists.

The cyano group, with its linear geometry and strong electron-withdrawing nature, can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Its presence is often essential for high binding affinity. For instance, in the development of androgen receptor antagonists, the 4-cyano group is a common feature that contributes significantly to the compound's activity. nih.gov

The chlorine atom at the 3-position also plays a multifaceted role. Its moderate lipophilicity and ability to form halogen bonds can enhance binding affinity and modulate the electronic properties of the aromatic ring. The specific placement of the chlorine atom is often crucial for achieving selectivity against related off-target proteins. SAR studies on related scaffolds have demonstrated that the 3-chloro-4-cyanophenyl moiety provides a superior profile compared to other substitution patterns. nih.gov

The following table illustrates the impact of modifications to the core structure of related androgen receptor antagonists on their biological activity.

| Compound | R1 | R2 | IC50 (nM) |

| 2a | H | H | >10000 |

| 2f | H | Cyclopropyl | 69 |

| 2k | H | tert-Butyl | 110 |

| 4c | F | Cyclopropyl | 75 |

Data adapted from Chen, C. et al. J Med Chem. 2022, 65 (19), 13074-13093. nih.gov This table demonstrates that the nature of the substituents at the R1 and R2 positions significantly influences the inhibitory concentration (IC50).

Role of the Valine Side Chain and its Stereochemistry in Molecular Recognition

The valine side chain in this compound is a key contributor to molecular recognition and binding affinity. The branched isopropyl group of valine provides a specific hydrophobic interaction that can fit into a corresponding hydrophobic pocket in the target protein. The size, shape, and lipophilicity of this side chain are critical for optimal binding.

Furthermore, the stereochemistry of the alpha-carbon of the valine residue is of paramount importance. As with most amino acid-based interactions with chiral biological macromolecules, one enantiomer typically exhibits significantly higher activity than the other. The specific (S) or (R) configuration determines the precise three-dimensional arrangement of the substituents, which in turn dictates the ability of the molecule to fit optimally into the binding site. This stereochemical preference is a cornerstone of the rational design of potent and selective inhibitors.

While direct SAR studies on the valine moiety of this specific compound are not extensively published, the principles of stereospecificity are well-established in medicinal chemistry. For any derivative of this compound, it is expected that the biological activity will be highly dependent on the stereochemistry of the valine component.

Rational Design Principles for Enhanced Target Engagement

The rational design of this compound derivatives with enhanced target engagement is guided by the SAR data and an understanding of the target's three-dimensional structure. The primary goal is to optimize the interactions between the ligand and the protein's binding site.

Key principles for the rational design of these derivatives include:

Scaffold Hopping: Replacing parts of the molecule with other chemical groups that retain similar properties can lead to novel compounds with improved characteristics. For example, the pyrazole-acetamide scaffold in some androgen receptor antagonists was designed through scaffold hopping from known ligand-binding pocket antagonists. nih.gov

Structure-Based Design: When the crystal structure of the target protein is available, computational docking studies can be used to predict how different analogs will bind. This allows for the design of molecules with complementary shapes and functional groups that can form stronger interactions with the target.

Modulation of Physicochemical Properties: The solubility, permeability, and metabolic stability of the compounds can be fine-tuned by modifying the substituents. For example, introducing polar groups can improve solubility, while strategic blocking of metabolic sites can increase the compound's half-life.

The development of potent androgen receptor antagonists has demonstrated the success of these rational design approaches. By systematically modifying the core structure and evaluating the biological activity, researchers have been able to develop compounds with high potency and selectivity. nih.gov

Computational Chemistry and in Silico Modeling of N 3 Chloro 4 Cyanophenyl Valine

Quantum Mechanical and Density Functional Theory (DFT) Studies

There is currently a lack of specific published research focusing on the quantum mechanical and Density Functional Theory (DFT) studies of N-(3-chloro-4-cyanophenyl)valine. Such studies would be invaluable in elucidating the molecule's electronic structure, reactivity, and spectroscopic properties. Typically, DFT calculations could provide insights into:

Molecular Geometry: Predicting the most stable three-dimensional arrangement of the atoms.

Electronic Properties: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Spectroscopic Analysis: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Reactivity Descriptors: Calculating parameters like chemical potential, hardness, and electrophilicity to predict how the molecule will interact with other chemical species.

Without dedicated studies, these properties remain speculative for this compound.

Molecular Dynamics Simulations of Ligand-Protein Complexes

No specific molecular dynamics (MD) simulations involving this compound complexed with a protein target are available in the current body of scientific literature. MD simulations are a powerful tool for understanding the dynamic behavior of a ligand within the binding site of a protein over time. nih.gov Such simulations can reveal:

Binding Stability: Assessing the stability of the ligand-protein complex.

Conformational Changes: Observing how the ligand and protein adapt to each other upon binding.

Key Interactions: Identifying the crucial amino acid residues involved in maintaining the bound state.

The absence of these simulations indicates a gap in our understanding of how this compound might interact with potential biological targets.

Virtual Screening and Ligand-Based Drug Design Approaches

The 3-chloro-4-cyanophenyl scaffold has appeared in broader virtual screening campaigns aimed at discovering novel inhibitors for various protein targets. However, specific virtual screening studies centered on this compound or using it as a query molecule are not documented. Ligand-based drug design, which relies on the principle that molecules with similar structures often have similar biological activities, could be a viable strategy for exploring the potential of this compound. This approach would involve comparing its structural and electronic features to known active compounds.

Prediction of Binding Modes and Interaction Energies

Predicting the binding mode and calculating the interaction energy of this compound with a specific protein receptor is contingent on having a defined biological target. As no such target has been identified in the available literature for this compound, detailed predictions of its binding orientation and affinity are not possible. This foundational step is essential for any structure-based drug design effort and remains an open area for future investigation.

Preclinical Biological Evaluation Methodologies for N 3 Chloro 4 Cyanophenyl Valine and Its Analogs

In Vitro Mechanistic Assays

In vitro assays are fundamental to the initial characterization of N-(3-chloro-4-cyanophenyl)valine and its analogs, offering a controlled environment to dissect their specific molecular interactions and cellular effects. These assays are designed to be rapid, cost-effective, and suitable for high-throughput screening. nih.gov

Cell-Based Functional Assays for Receptor Activation/Inhibition

Cell-based functional assays are pivotal in determining whether a compound like this compound acts as an agonist (activator) or antagonist (inhibitor) of the androgen receptor. accelevirdx.com These assays utilize engineered cell lines that express the human AR and a reporter gene linked to an androgen response element (ARE). nih.govnih.govindigobiosciences.comcaymanchem.comqiagen.com The binding of an agonist to the AR initiates a cascade of events, leading to the transcription of the reporter gene, whose product can be easily quantified. nih.gov

Commonly used cell lines for these assays include Chinese Hamster Ovary (CHO-K1) cells, human embryonic kidney (HEK293) cells, and prostate cancer cell lines such as LNCaP and VCaP, which endogenously express the AR. nih.govnih.gov The choice of cell line can be critical, as some may also express other steroid receptors, potentially leading to off-target effects and confounding results. nih.gov

A typical functional assay involves incubating the AR-expressing cells with varying concentrations of this compound or its analogs. The activity is then measured by the level of reporter gene expression, often luciferase or green fluorescent protein (GFP). nih.gov For instance, an increase in luciferase activity would indicate an agonistic effect on the AR. Conversely, to assess antagonistic activity, the compound is co-incubated with a known AR agonist, such as dihydrotestosterone (B1667394) (DHT), and a reduction in the DHT-induced reporter gene expression would signify antagonism.

Another important cell-based functional assay is the AR nuclear translocation assay. nih.gov In its inactive state, the AR resides predominantly in the cytoplasm. Upon ligand binding, it translocates to the nucleus to initiate gene transcription. nih.gov This process can be visualized and quantified using high-content imaging techniques, where the AR is tagged with a fluorescent protein. acs.org The redistribution of the fluorescent signal from the cytoplasm to the nucleus upon treatment with a test compound provides a direct measure of AR activation.

Table 1: Representative Data from a Cell-Based AR Activation Assay

| Compound | Concentration (nM) | Reporter Gene Activity (Fold Induction over Vehicle) | Agonist/Antagonist Activity |

| Dihydrotestosterone (DHT) | 10 | 100 | Agonist |

| This compound Analog A | 100 | 85 | Agonist |

| This compound Analog B | 100 | 5 (in presence of 10 nM DHT) | Antagonist |

| Vehicle | - | 1 | - |

This table presents hypothetical data for illustrative purposes.

Enzyme Kinetics and Inhibition Assays

While the primary target of this compound is the androgen receptor, it is also crucial to evaluate its potential interaction with enzymes involved in steroid metabolism, such as 5α-reductase and aromatase. Selective androgen receptor modulators are designed to be resistant to metabolism by these enzymes, which is a key feature that distinguishes them from steroidal androgens. amegroups.org

5α-reductase is responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone. Inhibition of this enzyme is a therapeutic strategy for conditions like benign prostatic hyperplasia. Aromatase converts androgens to estrogens, and its inhibition is a key treatment for certain types of breast cancer.

Enzyme inhibition assays are typically performed using purified enzymes or cell lysates containing the enzyme of interest. For a 5α-reductase inhibition assay, a radiolabeled substrate like [¹⁴C]-testosterone is incubated with the enzyme and the test compound. The conversion to [¹⁴C]-DHT is then measured using techniques such as thin-layer chromatography or high-performance liquid chromatography (HPLC) to separate the substrate and product. A decrease in the formation of DHT in the presence of the test compound indicates inhibition.

Similarly, an aromatase inhibition assay would measure the conversion of an androgen substrate, like androstenedione, to an estrogen, such as estrone. The amount of estrogen produced can be quantified using immunoassays or other sensitive analytical methods. For this compound and its analogs, the expected outcome in these assays would be minimal to no inhibition of these enzymes, confirming their non-steroidal and selective nature.

Cellular Pathway Analysis (e.g., reporter gene assays, Western blot for protein modulation)

To further elucidate the molecular consequences of AR engagement by this compound and its analogs, cellular pathway analysis is employed. This involves examining the expression and activity of downstream target genes and proteins in the AR signaling cascade. jci.org

As mentioned in section 7.1.1, reporter gene assays are a primary tool for this analysis. nih.govnih.govindigobiosciences.comcaymanchem.comqiagen.com Beyond just a single ARE-driven reporter, more complex reporter constructs or gene expression arrays can be used to assess the transcriptional regulation of a broader set of AR-responsive genes.

Western blotting is a powerful technique used to detect and quantify the levels of specific proteins within a cell. nih.govresearchgate.netcellsignal.comresearchgate.net In the context of SARM evaluation, Western blot analysis can be used to:

Confirm AR expression: Verify the presence of the androgen receptor in the cell lines used for the assays. cellsignal.comresearchgate.net

Assess AR degradation: Determine if the compound affects the stability and turnover of the AR protein. nih.gov

Analyze downstream protein modulation: Measure the expression levels of key AR-regulated proteins, such as prostate-specific antigen (PSA) in prostate cancer cells or markers of muscle growth in myoblasts. nih.govjci.org For example, an effective anabolic SARM would be expected to increase the expression of muscle-specific proteins.

For instance, in a study evaluating a SARM in prostate cancer cells, treatment with the compound could lead to an increase in the expression of AR-regulated genes like FKBP5 and a decrease in proliferation markers like MYC. jci.org

Table 2: Example of Western Blot Analysis of AR Target Protein Modulation

| Treatment | Cell Line | Target Protein | Protein Expression Level (relative to control) |

| Vehicle Control | LNCaP | PSA | 1.0 |

| Dihydrotestosterone (10 nM) | LNCaP | PSA | 5.2 |

| This compound Analog A (100 nM) | LNCaP | PSA | 4.8 |

| Vehicle Control | C2C12 Myoblasts | Myogenin | 1.0 |

| This compound Analog A (100 nM) | C2C12 Myoblasts | Myogenin | 3.5 |

This table presents hypothetical data for illustrative purposes. PSA (Prostate-Specific Antigen) is a marker of androgenic activity in prostate cells, while Myogenin is a marker for muscle cell differentiation.

Ex Vivo and Animal Model Studies for Target Validation and Pharmacodynamic Assessment

Following in vitro characterization, promising SARM candidates like this compound and its analogs are advanced to ex vivo and in vivo studies to validate their therapeutic potential and assess their pharmacodynamic properties in a more complex biological system. nih.govnih.gov

Ex vivo studies often utilize tissues or primary cells isolated from animals. For example, muscle fibers or bone cells can be cultured and treated with the compound to assess its direct anabolic effects in a more physiologically relevant context than immortalized cell lines.

Animal models are indispensable for evaluating the tissue-selective effects of SARMs. amegroups.org The classic model for assessing androgenic and anabolic activity is the castrated male rat model. nih.gov In this model, castration leads to the atrophy of androgen-dependent tissues like the prostate and seminal vesicles, as well as muscle and bone loss. The administration of a SARM is then evaluated for its ability to restore muscle and bone mass (anabolic effects) while having a minimal stimulatory effect on the prostate and seminal vesicles (androgenic effects). nih.gov

The pharmacodynamic assessment in these models involves measuring various endpoints, including:

Anabolic activity: Changes in the weight of the levator ani muscle, a well-established marker for anabolic activity, as well as other skeletal muscles. amegroups.cn

Androgenic activity: Changes in the weight of the prostate and seminal vesicles.

Bone density: Measurement of bone mineral density (BMD) and bone strength using techniques like dual-energy X-ray absorptiometry (DEXA) and micro-computed tomography (µCT). nih.govnih.gov

Hormone levels: Measurement of serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to assess the compound's effect on the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov

Successful SARMs, by definition, will demonstrate a significant separation of anabolic and androgenic activities in these models. For example, a study might show that an analog of this compound increases levator ani muscle weight to a similar extent as testosterone but has a significantly lower impact on prostate weight. nih.gov

Table 3: Representative Pharmacodynamic Data in a Castrated Rat Model

| Treatment Group | Levator Ani Muscle Weight (% of intact control) | Prostate Weight (% of intact control) | Bone Mineral Density (mg/cm²) |

| Intact Control | 100% | 100% | 250 |

| Castrated + Vehicle | 40% | 15% | 210 |

| Castrated + Testosterone | 110% | 120% | 245 |

| Castrated + this compound Analog | 95% | 25% | 240 |

This table presents hypothetical data for illustrative purposes.

These preclinical methodologies, from in vitro mechanistic assays to in vivo animal models, provide a robust framework for the comprehensive evaluation of this compound and its analogs, ultimately determining their potential as safe and effective therapeutic agents.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes

The synthesis of N-(3-chloro-4-cyanophenyl)valine, while not explicitly detailed in current literature, can be approached through established chemical methodologies. A primary route would likely involve the acylation of the amino group of valine with a derivative of 3-chloro-4-cyanobenzoic acid.

Future research could explore various synthetic strategies to optimize this process, focusing on yield, purity, and stereochemical control. Key areas of investigation would include:

Direct Amide Coupling: The use of standard peptide coupling reagents (e.g., DCC, EDC, HATU) to facilitate the reaction between L-valine and 3-chloro-4-cyanobenzoic acid nih.gov. This would be a straightforward approach to accessing the target molecule.

Acyl Chloride Chemistry: Conversion of 3-chloro-4-cyanobenzoic acid to its more reactive acyl chloride, followed by a Schotten-Baumann-type reaction with L-valine in the presence of a base. This method is often high-yielding for the synthesis of N-acyl amino acids. mdpi.com

Enzymatic Synthesis: The use of lipases or other enzymes for the enantioselective acylation of a racemic valine derivative could provide a green and highly specific synthetic route. researchgate.net

Table 1: Potential Synthetic Pathways for this compound

| Route | Reactants | Key Reagents/Conditions | Potential Advantages |

| Peptide Coupling | L-valine, 3-chloro-4-cyanobenzoic acid | EDC, HOBt, DMF | Mild reaction conditions, good for stereochemical retention |

| Acyl Chloride | L-valine, 3-chloro-4-cyanobenzoyl chloride | Aqueous base (e.g., NaOH) | High reactivity, potentially high yield |

| Enzymatic | Racemic valine ester, acyl donor | Lipase in organic solvent | High enantioselectivity, environmentally friendly |

Development of Advanced this compound Analogs with Tuned Specificity

Systematic structural modifications of this compound could lead to the discovery of analogs with enhanced biological activity and specificity. Future research would likely focus on modifying both the valine and the aromatic portions of the molecule.

Valine Modifications: The isopropyl group of valine could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a potential binding pocket. The carboxylic acid could be esterified or converted to an amide to alter the compound's pharmacokinetic properties.

Aromatic Ring Modifications: The chloro and cyano substituents on the phenyl ring are key features. Analogs could be synthesized where the chlorine is replaced by other halogens (Br, F) or small alkyl groups. The position of these substituents could also be varied to understand their impact on activity. The cyano group could be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, to explore different interactions with biological targets.

Table 2: Hypothetical Analogs of this compound for Future Synthesis

| Analog Structure | Modification Rationale | Potential Research Focus |

| N-(3-bromo-4-cyanophenyl)valine | Investigate the effect of a different halogen on activity. | Comparative biological screening against initial lead compound. |

| N-(3-chloro-4-carboxamidophenyl)valine | Introduce a hydrogen-bond donor/acceptor group. | Exploring interactions with different enzyme active sites. |

| Methyl N-(3-chloro-4-cyanophenyl)valinate | Increase lipophilicity and membrane permeability. | Pharmacokinetic studies and cell-based assays. |

Investigation of New Biological Targets and Mechanisms

The 3-chloro-4-cyanophenyl moiety is present in compounds known to target specific biological pathways. For instance, related structures have been investigated as antagonists for the mineralocorticoid receptor, which is implicated in hypertension and nephropathy. nih.gov The valine component, as a fundamental amino acid, suggests that the compound could interact with enzymes or receptors that recognize amino acids or their derivatives.

Future research should therefore include broad biological screening to identify potential targets. Key areas for investigation could include:

Kinase Inhibition: Many kinase inhibitors feature substituted aromatic rings. Screening against a panel of protein kinases could reveal unexpected activity.

Receptor Antagonism: Based on related structures, testing for activity at nuclear hormone receptors, such as the mineralocorticoid receptor or androgen receptor, would be a logical starting point. nih.gov

Antiviral or Antimicrobial Activity: The combination of a halogenated aromatic ring and an amino acid derivative could confer antimicrobial or antiviral properties. mdpi.comresearchgate.net

Methodological Advancements in Characterization and Computational Studies

As with any novel compound, the development of robust analytical methods for the characterization of this compound and its analogs will be crucial.

Spectroscopic and Chromatographic Techniques: Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) will be essential for structural confirmation. researchgate.net Chiral chromatography methods will also be necessary to separate and quantify enantiomers.

Computational Modeling: In the absence of experimental data, computational studies can provide valuable insights. Molecular docking simulations could be used to predict the binding of this compound to the active sites of potential biological targets. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on a series of analogs could help to guide the design of more potent compounds.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing N-(3-chloro-4-cyanophenyl)valine?

- Methodology : The compound can be synthesized via amide bond formation between valine and 3-chloro-4-cyanophenylamine. A typical approach involves:

- Protection of valine’s carboxyl group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.

- Activation of the amino group : Employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or THF).

- Reaction with 3-chloro-4-cyanophenyl electrophile : Use 3-chloro-4-cyanophenyl chloride or bromide under basic conditions (e.g., triethylamine or pyridine) to facilitate nucleophilic substitution .

- Deprotection : Remove the carboxyl-protecting group under acidic (e.g., TFA for Boc) or catalytic hydrogenation (for Cbz) conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key for confirming the amide bond and substituent positions. The aromatic protons (δ 7.2–8.0 ppm) and valine’s α-proton (δ 3.5–4.0 ppm) are critical markers.

- FT-IR : Amide C=O stretch (~1650 cm⁻¹), cyano C≡N stretch (~2220 cm⁻¹), and chloro C-Cl stretch (~750 cm⁻¹) validate functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion for C₁₄H₁₅ClN₂O₂: calc. 294.0774, observed 294.0778).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Functional Selection : Use hybrid functionals like B3LYP (Becke 3-parameter Lee-Yang-Parr) for accurate thermochemical data and electronic structure analysis .

- Basis Sets : Apply 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.

- Key Analyses :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer potential.

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., cyano group’s electron-deficient carbon).

- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous or organic environments.

- Validation : Compare computed IR/NMR spectra with experimental data to refine theoretical models .

Q. What mechanistic insights explain the reactivity of the chloro and cyano substituents in substitution reactions?

- Experimental Design :

- Kinetic Studies : Monitor nucleophilic substitution (e.g., with amines or thiols) via HPLC or UV-Vis spectroscopy under varying temperatures/pH.

- Isotopic Labeling : Use ¹⁸O or ¹⁵N isotopes to trace reaction pathways (e.g., SNAr vs. radical mechanisms).

- Computational Insights :

- Transition State Analysis : Locate energy barriers for chloro substitution using QM/MM (quantum mechanics/molecular mechanics) methods.

- Charge Distribution : The cyano group’s electron-withdrawing effect enhances the chloro group’s electrophilicity, favoring SNAr mechanisms .

Q. How does the stereochemistry of valine influence the compound’s biological activity?

- Methodology :

- Enantiomeric Synthesis : Prepare L- and D-valine derivatives using chiral catalysts (e.g., Jacobsen’s catalyst for asymmetric amidation).

- Biological Assays : Test enantiomers against enzyme targets (e.g., proteases or kinases) to correlate stereochemistry with inhibition constants (Ki).

- Molecular Dynamics (MD) Simulations : Model binding interactions (e.g., hydrogen bonds between valine’s carboxyl and receptor residues) over 100-ns trajectories.

- Key Findings : L-valine derivatives may exhibit higher affinity due to better alignment with enzymatic active sites, as seen in similar amide-based inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.